![molecular formula C21H21N5O3S B2645090 methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate CAS No. 921539-87-9](/img/structure/B2645090.png)
methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4-(2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate” is a complex organic compound. It contains a tolyl group, which is a functional group related to toluene . The compound also includes a 1,2,4-triazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms .
Synthesis Analysis
The synthesis of such compounds often involves the use of tolyl groups, which are functional groups related to toluene . The functionalization to include tolyl groups into compounds is often done by Williamson etherification, using tolyl alcohols as reagents, or by C-C coupling reactions .Molecular Structure Analysis
The molecular structure of this compound includes a six-membered ring (C12-C17 and C1-C6) bridged by a five-membered 1,2,4-triazole ring and CH2 chain system . The tolyl group in the compound has the general formula CH3C6H4−R .Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which have significant biological and pharmacological activities. Studies on related compounds have focused on their potential as antimicrobial, anticancer, and antiulcer agents due to their ability to interact with various biological targets.
Antimicrobial and Antibacterial Properties
Research has demonstrated that imidazole derivatives exhibit appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria. These properties extend to combating resistant strains such as Extended-spectrum beta-lactamases (ESBL), Vancomycin-resistant Enterococcus (VRE), and Methicillin-resistant Staphylococcus aureus (MRSA) (Daraji et al., 2021). Additionally, novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles have shown very good antibacterial and antifungal activity, illustrating the potential of imidazole compounds in addressing microbial resistance (Lamani et al., 2009).
Anticancer Activities
Certain benzimidazole–thiazole derivatives, related to the chemical family of the compound , have been studied for their anticancer properties, showing promising activity against cancerous cell lines such as HepG2 and PC12. This suggests potential applications in developing new anticancer therapies (Nofal et al., 2014). Another study highlighted 4-thiazolidinones with benzothiazole moiety for their antitumor screening, with some derivatives showing activity against a range of cancers including leukemia, melanoma, and lung cancer (Havrylyuk et al., 2010).
Synthesis of Heterocyclic Compounds
The compound belongs to a category that serves as precursors in the synthesis of heterocyclic compounds, which are core structures for many drugs and biological molecules. These syntheses involve cascade reactions and metalation strategies, leading to a variety of functionalized derivatives with potential pharmaceutical applications (Schmeyers & Kaupp, 2002), (Board et al., 2009).
Mechanism of Action
properties
IUPAC Name |
methyl 4-[[2-[[7-(4-methylphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3S/c1-14-3-9-17(10-4-14)25-11-12-26-20(25)23-24-21(26)30-13-18(27)22-16-7-5-15(6-8-16)19(28)29-2/h3-10H,11-13H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLXIBFZVXTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.